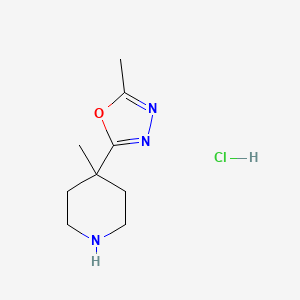

4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

説明

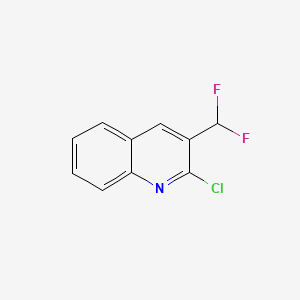

The compound “4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . They have been widely studied due to their significant chemical and biological properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves various methodologies . One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including “4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride”, consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of two carbon atoms allows for two substituents in the oxadiazole ring .Chemical Reactions Analysis

1,3,4-Oxadiazole compounds are known to undergo various chemical reactions . For instance, they can undergo oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . They can also undergo reactions with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .科学的研究の応用

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, including the specific compound 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, are recognized for their broad spectrum of biological activities. The unique structural feature of the 1,3,4-oxadiazole ring, incorporating pyridine-type nitrogen atoms, allows for effective binding with various enzymes and receptors through multiple weak interactions. This interaction facilitates a wide range of bioactivities, making 1,3,4-oxadiazole-based compounds significant in medicinal chemistry for the treatment of various ailments. The development of these compounds has become a focal point for researchers due to their high therapeutic potency and extensive utility in treating diseases, thus holding substantial development value (Verma, Khan, Akhtar, Alam, Akhter, Shaquiquzzaman, 2019).

Antitubercular Activity

Research has demonstrated the antitubercular efficacy of certain 1,3,4-oxadiazole derivatives. Modification of isoniazid (INH) structures with 1,3,4-oxadiazole derivatives has shown significant in vitro anti-tubercular activity against various Mycobacterium strains. Compounds such as 2-isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide have displayed efficacy comparable to INH, with minimal inhibitory concentrations (MICs) as low as 1–2 μM. This suggests the potential of 1,3,4-oxadiazole derivatives in contributing to new leads for anti-tubercular compounds (Asif, 2014).

Pharmacological and Pharmacokinetic Characteristics

The compound SB-236057-A, with its 1,3,4-oxadiazole moiety, acts as a selective and potent inverse agonist for 5-HT1B receptors, highlighting the versatility of 1,3,4-oxadiazole derivatives in pharmacological applications. It demonstrates high affinity and selectivity for human 5-HT1B receptors, offering insights into receptor subtype specificity and potential therapeutic applications in neurological and psychiatric disorders (Roberts, Watson, Price, Middlemiss, 2006).

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. These compounds have shown promising antibacterial, antifungal, antiprotozoal, and antiviral activities, surpassing the efficacy of known antibiotics and antimicrobial agents in some cases. The broad-spectrum antimicrobial activity of these derivatives underscores their potential as novel therapeutic agents in combating microbial resistance (Glomb, Świątek, 2021).

将来の方向性

The future directions for “4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” and similar compounds involve further exploration of their potential as anti-infective agents . There is a need for new chemical entities to act against resistant microorganisms, and 1,3,4-oxadiazole derivatives are considered promising in this regard .

特性

IUPAC Name |

2-methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-7-11-12-8(13-7)9(2)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWSJATXXFSRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2(CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B1396866.png)

![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)